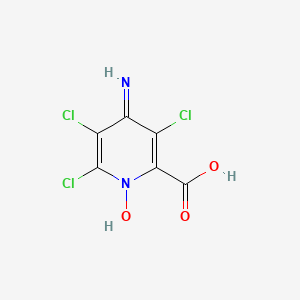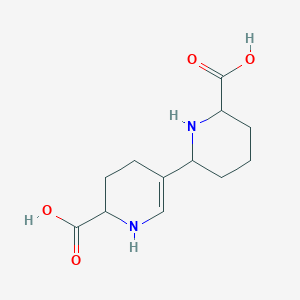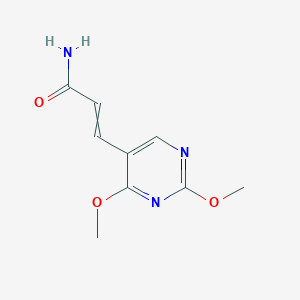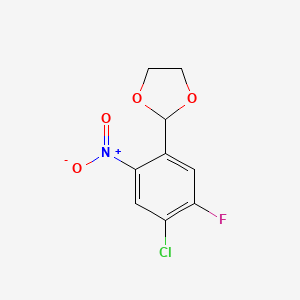![molecular formula C24H26O4 B12555829 4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol CAS No. 147565-68-2](/img/structure/B12555829.png)
4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol is an organic compound characterized by its unique structure, which includes multiple hydroxyl groups and dimethylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol typically involves the reaction of 4-hydroxy-3,5-dimethylbenzyl chloride with benzene-1,3-diol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in polymers to enhance their stability and durability.
Wirkmechanismus
The mechanism of action of 4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane
- 4,4’-Isopropylidenebis(2,6-dimethylphenol)
- 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
Comparison: 4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol is unique due to its specific arrangement of hydroxyl and dimethylphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antioxidant and anti-inflammatory activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
147565-68-2 |
|---|---|
Molekularformel |
C24H26O4 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
4,6-bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol |
InChI |
InChI=1S/C24H26O4/c1-13-5-17(6-14(2)23(13)27)9-19-11-20(22(26)12-21(19)25)10-18-7-15(3)24(28)16(4)8-18/h5-8,11-12,25-28H,9-10H2,1-4H3 |
InChI-Schlüssel |
QVXKUJXRPGXCQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)CC2=CC(=C(C=C2O)O)CC3=CC(=C(C(=C3)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Benz[f]inden-1-one](/img/structure/B12555760.png)

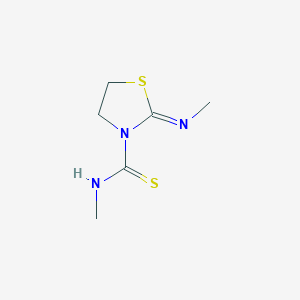
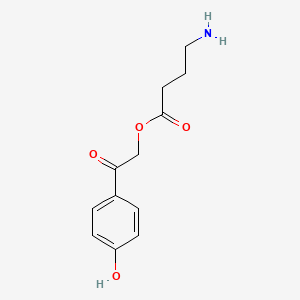

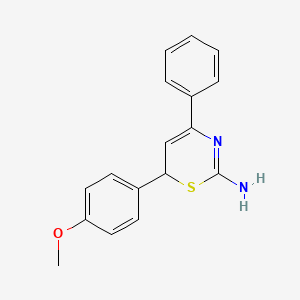
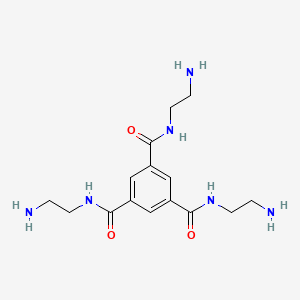


![2-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B12555816.png)
